N-Propyl-d7-amine

Descripción general

Descripción

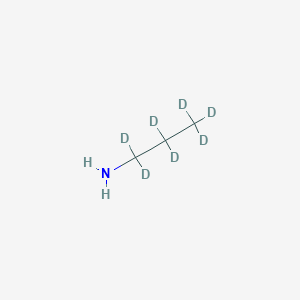

N-Propyl-d7-amine, also known as 1,1,2,2,3,3,3-heptadeuteriopropan-1-amine, is a deuterated form of propylamine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is CD3(CD2)2NH2, and it has a molecular weight of 66.15 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Propyl-d7-amine can be synthesized through various methods. One common approach involves the deuteration of propylamine. This process typically includes the reaction of propylamine with deuterium gas (D2) in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Propyl-d7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.

Reduction: Reduction reactions can convert this compound to deuterated alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various deuterated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and various substituted amines .

Aplicaciones Científicas De Investigación

Organic Synthesis

Hydrogen Borrowing Mechanism:

N-Propyl-d7-amine is utilized in the "borrowing hydrogen" approach for organic synthesis. This method enhances the reactivity of alcohols and amines, allowing for the transformation of these compounds into more complex structures. The deuterated form provides insights into reaction mechanisms through kinetic isotope effects, facilitating a better understanding of hydrogen transfer processes in catalytic cycles .

Electrochemical Reactions:

Recent studies have demonstrated the role of this compound in electrochemical dehydrogenation reactions. It serves as a model system to investigate the oxidation mechanisms of primary amines on nickel oxyhydroxide electrodes. The findings indicate that the presence of deuterated amines influences the rate of oxidation and provides valuable data on the pH dependence of these reactions .

Materials Science

Core-Shell Microgels:

In materials science, this compound has been incorporated into the synthesis of core-shell microgels. These microgels exhibit unique structural properties due to the interpenetration of core and shell monomers. The use of deuterated amines allows for advanced characterization techniques such as small-angle neutron scattering (SANS), providing insights into the spatial distribution and density profiles within these materials .

Nanotechnology Applications:

this compound is also relevant in phenolic-enabled nanotechnology, where it contributes to the development of nanoparticles with enhanced biocompatibility and functionality. The ability to track deuterated compounds in biological systems aids in understanding their interactions at the molecular level, which is crucial for developing novel therapeutic agents .

Biomedical Applications

Drug Delivery Systems:

The incorporation of this compound into drug delivery systems has shown potential for improving therapeutic efficacy. Its isotopic labeling allows researchers to trace the pharmacokinetics and biodistribution of drug formulations in vivo, thus enhancing the understanding of drug release mechanisms and targeting strategies .

Polyphenol Interaction Studies:

Research involving polyphenol-containing nanoparticles has utilized this compound to explore its interactions with various biomolecules. These studies highlight its role in enhancing antioxidant properties and potential applications in cancer therapy and disease treatment through targeted delivery systems .

Comparative Data Table

Case Studies

-

Electrochemical Dehydrogenation Study:

A detailed investigation into the electrochemical behavior of this compound revealed that its deuterated nature significantly affects reaction kinetics during oxidation processes on nickel-based electrodes. This study provided a clearer understanding of how different amine structures influence electrochemical pathways, particularly under varying pH conditions . -

Core-Shell Microgel Development:

Research on core-shell microgels incorporating this compound demonstrated that these materials exhibit enhanced swelling behaviors due to their unique internal structure. The study utilized SANS to visualize how deuterated components affect particle density and distribution, leading to improved performance in biomedical applications such as drug delivery .

Mecanismo De Acción

The mechanism of action of N-Propyl-d7-amine involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms affects the compound’s metabolic stability and reaction kinetics. Deuterium forms stronger bonds with carbon compared to hydrogen, which can slow down certain metabolic processes and provide insights into the compound’s behavior in biological systems.

Comparación Con Compuestos Similares

N-Propyl-d7-amine can be compared with other deuterated amines such as:

Isopropyl-d7-amine: Similar in structure but with a different arrangement of carbon atoms.

Methyl-d3-amine: Contains fewer carbon atoms and deuterium atoms.

Ethyl-d5-amine: Has a shorter carbon chain and fewer deuterium atoms.

Actividad Biológica

N-Propyl-d7-amine, specifically in its hydrochloride form (n-Propyl-amine-d7 hydrochloride), is a deuterated derivative of propan-1-amine. The incorporation of deuterium atoms into the molecular structure significantly influences its biological activity, particularly in pharmacokinetics and metabolic studies. This article explores the biological activity of this compound, highlighting its unique properties, applications, and relevant research findings.

- Molecular Formula : C₃H₃D₇ClN

- Molecular Weight : 102.614 g/mol

- CAS Number : 344298-88-0

- LogP : 1.85740

- Polar Surface Area (PSA) : 26.02000

The presence of deuterium not only alters the compound's reactivity but also enhances its stability, which is crucial for drug development and metabolic studies.

Biological Activity Overview

This compound exhibits several notable biological activities due to its isotopic labeling:

- Improved Metabolic Stability : Deuterated compounds like this compound tend to have a longer half-life in biological systems compared to their non-deuterated counterparts. This is attributed to the kinetic isotope effect, where the presence of deuterium slows down metabolic processes .

- Altered Pharmacokinetics : Research indicates that deuteration can lead to significant changes in pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics . This makes this compound a valuable tool in drug development.

- Isotopic Labeling Applications : The unique isotopic properties allow for tracking and quantification in metabolic studies using mass spectrometry. This capability is essential for understanding drug mechanisms and interactions within biological systems .

1. Metabolic Studies

In a study examining the metabolic pathways of various amines, this compound was used as a tracer to analyze metabolic rates and pathways via mass spectrometry. The results demonstrated that the deuterated form exhibited slower metabolism compared to non-deuterated propylamine, confirming the hypothesis regarding improved stability due to deuteration .

2. Drug Development Research

A research article highlighted the use of this compound in developing new pharmaceuticals. The study focused on how deuteration affects drug efficacy and safety profiles. It was found that drugs incorporating deuterated amines had enhanced therapeutic indices while reducing side effects, making them more favorable candidates for clinical use .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propylamine | C₃H₉N | Non-deuterated version; widely used in organic synthesis |

| n-Pentylamine | C₅H₁₃N | Longer carbon chain; different biological properties |

| Isopropylamine | C₃H₉N | Branched structure; differing steric effects |

| Ethylamine | C₂H₅N | Shorter chain; lacks deuterium labeling advantages |

The comparison illustrates how the isotopic labeling of this compound provides distinct advantages over its non-deuterated analogs in both stability and tracking capabilities.

Propiedades

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.